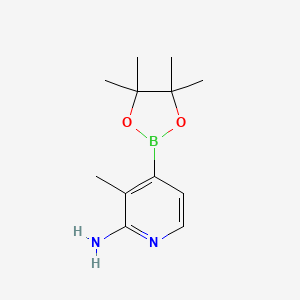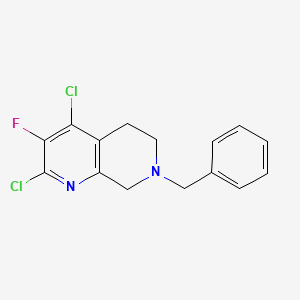
Tert-butyl trans-2,3-bis(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl groups and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate typically involves multi-step organic synthesis. One common approach is the protection of the piperidine nitrogen, followed by the introduction of hydroxymethyl groups at the 2 and 3 positions. The final step involves esterification with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar in having hydroxymethyl groups but differs in the ring structure.
Pinacol Boronic Esters: Similar in having hydroxymethyl groups but differs in the functional groups attached to the ring.
Uniqueness
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is unique due to its combination of a piperidine ring with hydroxymethyl and tert-butyl ester groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl 2,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-5-9(7-14)10(13)8-15/h9-10,14-15H,4-8H2,1-3H3 |
Clave InChI |
JJKVTJLPHAHKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)

![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)

![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)




